molecular formula C12H18Cl2N2 B610496 2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride CAS No. 1021418-53-0

2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride

Cat. No.: B610496
CAS No.: 1021418-53-0
M. Wt: 261.19 g/mol
InChI Key: PIUNXHHZRIUBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RJR 2429 dihydrochloride is a potent agonist at neural nicotinic acetylcholine receptors. It binds selectively to the α4β2, α1βγδ, and α3β4 subtypes of these receptors. This compound is known for its high affinity and efficacy in modulating neurotransmitter release, particularly dopamine, making it a valuable tool in neuropharmacological research .

Biochemical Analysis

Biochemical Properties

RJR 2429 dihydrochloride plays a significant role in biochemical reactions. It interacts with nicotinic acetylcholine receptors, specifically the α4β2 and α1βγδ subtypes . The nature of these interactions involves the compound binding to these receptor subtypes, thereby influencing their activity .

Cellular Effects

RJR 2429 dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by interacting with nicotinic acetylcholine receptors, which are involved in cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of RJR 2429 dihydrochloride involves its binding interactions with nicotinic acetylcholine receptors. This binding can lead to the activation or inhibition of these receptors, resulting in changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RJR 2429 dihydrochloride involves the preparation of the heterocyclic substituted pyridine derivative. The key steps include:

Industrial Production Methods

While specific industrial production methods for RJR 2429 dihydrochloride are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory synthesis. This includes optimizing reaction conditions for higher yield and purity, and employing industrial-scale equipment for the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

RJR 2429 dihydrochloride primarily undergoes:

    Substitution reactions: Introduction of functional groups into the bicyclic structure.

    Oxidation and reduction reactions: Modifying the oxidation state of the nitrogen atoms in the bicyclic structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original bicyclic structure, which can be further modified to enhance their pharmacological properties .

Scientific Research Applications

RJR 2429 dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

RJR 2429 dihydrochloride exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α4β2, α1βγδ, and α3β4 subtypes. This binding induces a conformational change in the receptor, leading to the opening of ion channels and subsequent influx of cations such as sodium and calcium. This results in the depolarization of the neuron and the release of neurotransmitters, particularly dopamine .

Properties

IUPAC Name

2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUNXHHZRIUBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021418-53-0
Record name RJR-2429 dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR2U7BXS5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.